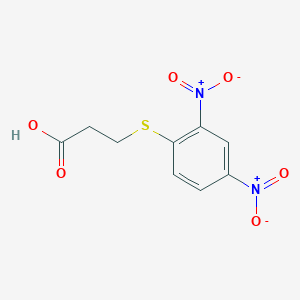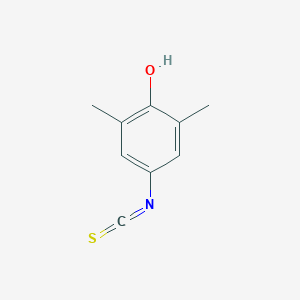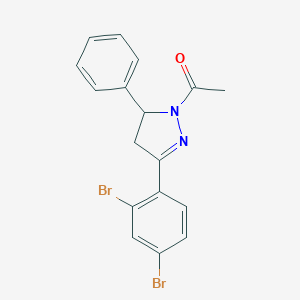![molecular formula C21H17BrN4OS B304772 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304772.png)
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of several kinases, including the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is its potent inhibitory activity against CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is its poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the study of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. One of the directions is to investigate the potential of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Moreover, further studies are needed to elucidate the mechanism of action of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one and its downstream signaling pathways. In addition, the development of more potent and selective CK2 inhibitors based on the structure of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with thiourea in the presence of acetic acid to give 5,6-dihydro-4H-thiazolo[3,2-a]pyrimidin-7-one. This compound is then reacted with phenylhydrazine to give the corresponding hydrazone, which is further reacted with 3-bromoacetophenone in the presence of potassium carbonate to give 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one.
Applications De Recherche Scientifique
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one inhibits the growth and proliferation of cancer cells by targeting the CK2 pathway, which is overexpressed in many types of cancer. In addition, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
Propriétés
Nom du produit |
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C21H17BrN4OS |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
(6Z)-6-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17BrN4OS/c1-25(2)17-9-8-13(11-16(17)22)10-15-19(23)26-18(14-6-4-3-5-7-14)12-28-21(26)24-20(15)27/h3-12,23H,1-2H3/b15-10-,23-19? |
Clé InChI |
XEGKQHCMSRBVGM-CPWDNUMFSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)


![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)